(1,3,4-Thiadiazol-2-yl)methanol
Overview
Description
(1,3,4-Thiadiazol-2-yl)methanol is a heterocyclic compound featuring a thiadiazole ring substituted with a methanol group
Mechanism of Action
Target of Action
The primary targets of (1,3,4-Thiadiazol-2-yl)methanol are various bacterial and fungal strains. The compound has been found to exhibit promising antimicrobial activities against selected human pathogens such as Escherichia coli, Salmonella typhimurium, Legionella monocytogenes, Klebsiella pneumonia, Salmonella typhi, Staphylococcus aureus and Bacillus subtilis . It also shows antifungal activity against Candida albicans, Streptococcus pyogenes and Fusarium solani strains .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes that inhibit the growth and proliferation of the microorganisms . The presence of the N–C–S– moiety in the 1,3,4-thiadiazol-2-yl structure is thought to contribute to its biological activities .
Biochemical Pathways
Given its antimicrobial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target organisms, leading to their inhibition .
Pharmacokinetics
The compound is typically stored at 4°c, suggesting that it is stable under cool conditions .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of various bacterial and fungal strains . This makes it a promising candidate for the development of new antimicrobial agents.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage conditions . Other factors, such as pH and the presence of other substances, could also potentially influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
(1,3,4-Thiadiazol-2-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus . The compound interacts with bacterial enzymes, disrupting their normal function and leading to cell death. Additionally, this compound has shown potential in binding to DNA, thereby interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Furthermore, this compound has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase . This inhibition is achieved through the modulation of key regulatory proteins involved in cell cycle progression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific enzymes, leading to their inhibition or activation. For example, this compound has been reported to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition results in the accumulation of DNA damage and subsequent cell death. Additionally, the compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been extensively studied. It has been found that the compound remains stable under standard laboratory conditions for extended periods . Exposure to extreme pH or temperature conditions can lead to its degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent across both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits the growth of tumors in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are primarily mediated by cytochrome P450 enzymes, which convert this compound into more water-soluble metabolites for excretion . The metabolic flux and levels of metabolites can be influenced by the presence of other drugs or compounds that interact with the same metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in various tissues . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can accumulate in the mitochondria, leading to the disruption of mitochondrial function and induction of apoptosis . The targeting of specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct the compound to its site of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,4-Thiadiazol-2-yl)methanol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization and subsequent functionalization. One common method includes the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, leading to the formation of 1,3,4-thiadiazole derivatives . The methanol group can be introduced through various functionalization reactions, such as the reaction with formaldehyde under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: (1,3,4-Thiadiazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
(1,3,4-Thiadiazol-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
1,3,4-Thiadiazole: The parent compound without the methanol group.
2-Amino-1,3,4-thiadiazole: A derivative with an amino group at the 2-position.
5-Methyl-1,3,4-thiadiazole: A derivative with a methyl group at the 5-position.
Uniqueness: (1,3,4-Thiadiazol-2-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
1,3,4-thiadiazol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c6-1-3-5-4-2-7-3/h2,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVYYXPCQNRSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612326 | |
Record name | (1,3,4-Thiadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499771-03-8 | |
Record name | (1,3,4-Thiadiazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20612326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4-thiadiazol-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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